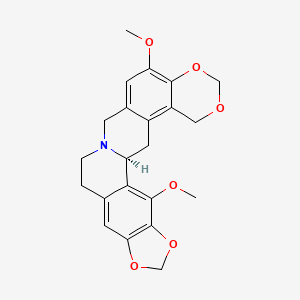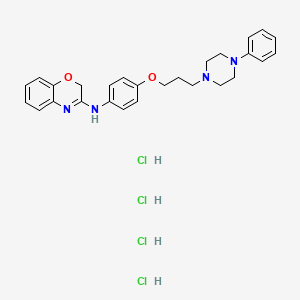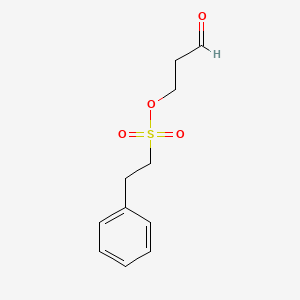
Benzyl oxopropyl mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl oxopropyl mesylate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is known for its utility in various chemical reactions and industrial applications. The compound is characterized by the presence of a benzyl group, an oxopropyl group, and a mesylate group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl oxopropyl mesylate can be synthesized through the reaction of 3-benzyloxy-1-propanol with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl oxopropyl mesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The oxopropyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include benzyl iodide, benzyl thiocyanate, and benzylamine.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: The major product is 3-benzyloxy-1-propanol.
Aplicaciones Científicas De Investigación
Benzyl oxopropyl mesylate is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of benzyl oxopropyl mesylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The mesylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new chemical bonds. The benzyl and oxopropyl groups provide additional sites for chemical modifications, enhancing the compound’s versatility in synthetic applications .
Comparación Con Compuestos Similares
Benzyl tosylate: Similar to benzyl oxopropyl mesylate but with a tosylate group instead of a mesylate group.
Benzyl chloride: Contains a chloride leaving group and is used in similar nucleophilic substitution reactions but with different reactivity and selectivity.
Benzyl bromide: Similar to benzyl chloride but with a bromide leaving group, offering different reactivity profiles.
Uniqueness: this compound is unique due to the presence of both the benzyl and oxopropyl groups, which provide additional functionalization sites. The mesylate group offers better leaving group properties compared to chloride and bromide, making it more efficient in certain synthetic applications .
Propiedades
Fórmula molecular |
C11H14O4S |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
3-oxopropyl 2-phenylethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c12-8-4-9-15-16(13,14)10-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
Clave InChI |
JQOQQYVIZJQQJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCS(=O)(=O)OCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


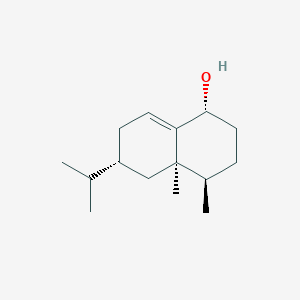
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
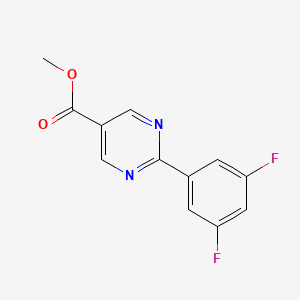
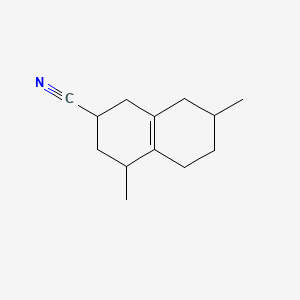
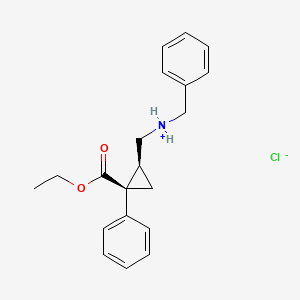
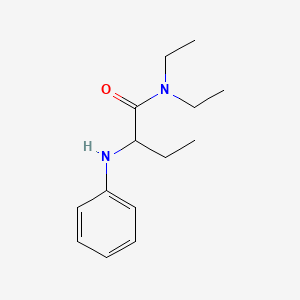
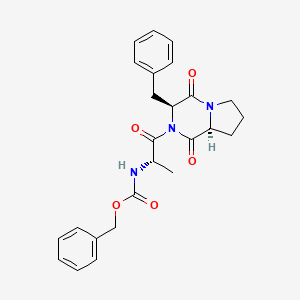
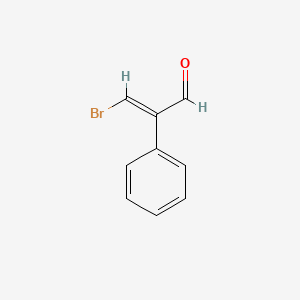
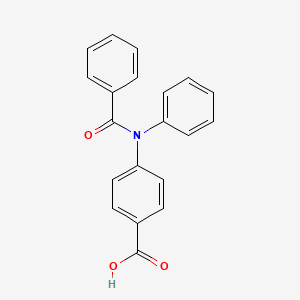
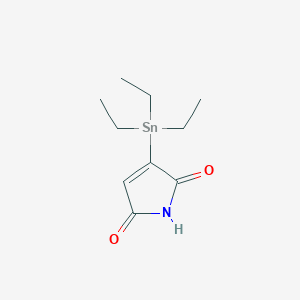
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
